molecular formula C26H30N8O2 B13370321 N-[4-(5-{1-[(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]cyclohexyl}-1H-tetraazol-1-yl)phenyl]acetamide

N-[4-(5-{1-[(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]cyclohexyl}-1H-tetraazol-1-yl)phenyl]acetamide

Cat. No.: B13370321
M. Wt: 486.6 g/mol
InChI Key: VWXSVNSHGUUVPL-UHFFFAOYSA-N
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Description

N-[4-(5-{1-[(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]cyclohexyl}-1H-tetraazol-1-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a cyclohexyl group, and a tetraazole moiety, making it an interesting subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-{1-[(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]cyclohexyl}-1H-tetraazol-1-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions. The resulting pyrazole is then reacted with a cyclohexylamine derivative to introduce the cyclohexyl group.

The next step involves the formation of the tetraazole ring, which can be achieved through the reaction of an appropriate nitrile with sodium azide under thermal conditions. Finally, the phenylacetamide moiety is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-{1-[(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]cyclohexyl}-1H-tetraazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under various conditions depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could result in alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: It may serve as a probe for studying biological processes, particularly those involving its specific functional groups.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[4-(5-{1-[(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]cyclohexyl}-1H-tetraazol-1-yl)phenyl]acetamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions could modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(5-{1-[(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]cyclohexyl}-1H-tetraazol-1-yl)phenyl]acetamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H30N8O2

Molecular Weight

486.6 g/mol

IUPAC Name

N-[4-[5-[1-[(1,3-dimethyl-5-oxo-2-phenylpyrazol-4-yl)amino]cyclohexyl]tetrazol-1-yl]phenyl]acetamide

InChI

InChI=1S/C26H30N8O2/c1-18-23(24(36)32(3)34(18)22-10-6-4-7-11-22)28-26(16-8-5-9-17-26)25-29-30-31-33(25)21-14-12-20(13-15-21)27-19(2)35/h4,6-7,10-15,28H,5,8-9,16-17H2,1-3H3,(H,27,35)

InChI Key

VWXSVNSHGUUVPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C2=CC=CC=C2)C)NC3(CCCCC3)C4=NN=NN4C5=CC=C(C=C5)NC(=O)C

Origin of Product

United States

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